Secologanoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

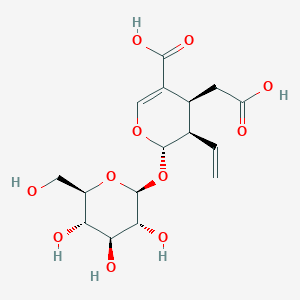

Secologanoside is a triterpenoid isolated from Poraqueiba sericea. It weakly inhibits elastase with an IC50 of 164 μg/mL and is moderately cytotoxic to fibroblasts .

Synthesis Analysis

This compound is a popular target of chemical synthesis and biosynthesis due to its potential health benefits and versatile pharmacological activities . The presence of oxygenated substituents in the cyclopentane ring of iridoids, such as this compound, allows these compounds to be used as starting materials for regioselective and stereoselective synthesis of potential bioactive alkaloids, prostaglandin analogues, and other bioactive natural products .Molecular Structure Analysis

This compound has a molecular formula of C16H22O11 .Chemical Reactions Analysis

This compound is an iridoid showing anti-complementary, allelopathic, and anti-elastase activities .Physical And Chemical Properties Analysis

This compound has a molecular weight of 390.34. It is recommended to be stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .科学研究应用

隔离和结构表征

Secologanoside 已经从各种植物物种中鉴定和分离出来,有助于植物生物化学和植物化学的研究。例如,它从亚洲木犀中分离出来,其结构是通过光谱证据(Sugiyama et al., 1993)表征的。同样,this compound 被确定为忍冬的成分,标志着它作为非衍生化合物的首次分离(Çalış & Sticher, 1984)。

化学分类学相关性

从不同植物物种中分离出 this compound 对化学分类学具有重要意义。例如,它在巴西马尚木中的存在被注意到具有化学分类学的相关性,有助于植物关系的分类和理解(Santos et al., 2004)。

新化合物的发现

对 this compound 的研究已经导致新化合物的发现。在大花忍冬中,鉴定了新的 secoiridoid 糖苷,包括乙基 this compound,扩展了对天然产物化学的认识(Liu et al., 2012)。同样,在亮丽龙胆中,this compound 首次报道,有助于了解该植物的代谢物谱(Lacaille‐Dubois 等,1996)。

药用植物研究

This compound 在药用植物研究中也很重要。例如,在库尔德传统医学中使用的 Pterocephalus nestorianus 中,分离出一种显示出前所未有的 secologanol 结构的新萜类二聚体,突显了该植物潜在的药用性(Abdullah et al., 2017)。

抗炎性能

已经探索了与 this compound 相关的化合物的抗炎性能。在 Fagraea spp. 中,this compound 与一种具有抗炎性能的新萜类生物碱相关联,表明潜在的治疗应用(Suciati et al., 2011)。

成骨活性

研究还表明与 this compound 相关的化合物可能具有成骨活性。例如,在光叶女贞中,包括 this compound 变体在内的新 secoiridoid 显示出促进成骨细胞增殖的效果,表明在骨骼健康研究中具有潜力(Qiu et al., 2018)。

植物对营养胁迫的反应

在植物对营养胁迫的背景下研究了 this compound。在受硼缺乏症影响的欧洲橄榄叶中,合成了包括 this compound 变体在内的新 secoiridoid 糖苷,作为对营养胁迫的生理反应(Karioti et al., 2006)。

作用机制

Secologanoside is a triterpenoid isolated from Poraqueiba sericea . It has been identified as a weak inhibitor of elastase , a protease enzyme that breaks down elastin, an important protein in connective tissues. This article will delve into the various aspects of this compound’s mechanism of action.

Target of Action

This compound primarily targets elastase , a protease enzyme . Elastase plays a crucial role in the breakdown of elastin, a protein that provides elasticity and flexibility to tissues such as the lungs, arteries, and skin. By inhibiting elastase, this compound can potentially influence the integrity and function of these tissues.

Mode of Action

This compound interacts with elastase by weakly inhibiting its activity . The IC50 value, which represents the concentration of this compound required to inhibit 50% of elastase activity, is 164 μg/mL . This suggests that this compound may bind to elastase and prevent it from breaking down elastin, thereby preserving the elasticity and flexibility of tissues.

Result of Action

This compound has been found to exhibit moderate cytotoxicity to fibroblasts . Fibroblasts are cells that produce collagen and other fibers and play a critical role in wound healing and tissue repair. The cytotoxic effect suggests that this compound may influence cell survival and proliferation, potentially affecting tissue repair and remodeling processes.

Action Environment

One study suggests that photoisomerization, a process influenced by ultraviolet radiation, can occur in similar compounds This could potentially affect the structure and, consequently, the function of this compound

属性

IUPAC Name |

(2S,3R,4S)-4-(carboxymethyl)-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-2-6-7(3-10(18)19)8(14(23)24)5-25-15(6)27-16-13(22)12(21)11(20)9(4-17)26-16/h2,5-7,9,11-13,15-17,20-22H,1,3-4H2,(H,18,19)(H,23,24)/t6-,7+,9-,11-,12+,13-,15+,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTONEMDTVVDMY-GRTPNEQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the molecular formula and weight of secologanoside?

A1: this compound has a molecular formula of C17H26O10 and a molecular weight of 390.38 g/mol.

Q2: What spectroscopic techniques are used to elucidate the structure of this compound?

A2: Researchers utilize a combination of spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), to determine the structure of this compound. NMR provides information about the connectivity and spatial arrangement of atoms within the molecule, while MS helps determine the molecular weight and fragmentation pattern, further supporting structural elucidation. [, , , , , , , ]

Q3: What are the natural sources of this compound?

A3: this compound is predominantly found in plants belonging to the genus Lonicera (honeysuckle), Gentiana (gentian), Olea (olive), and Syringa (lilac). It is often isolated from leaves, flowers, and fruits of these plants. [, , , , , , , , , , , , , , ]

Q4: How is this compound isolated from plant material?

A4: this compound isolation commonly involves extraction with solvents like methanol or ethanol, followed by various chromatographic techniques, such as column chromatography (silica gel, ODS, Sephadex LH-20), preparative HPLC, and high-speed counter-current chromatography (HSCCC). These methods help separate and purify this compound from other plant constituents. [, , , , , ]

Q5: Does boron deficiency in olive plants affect this compound production?

A5: Interestingly, boron deficiency in Olea europaea (olive) plants leads to the production of novel secoiridoid glycosides, including 6′-E-p-coumaroyl-secologanoside and 6′-O-[(2E)-2,6-dimethyl-8-hydroxy-2-octenoyloxy]-secologanoside, which are not detected in healthy plants. This suggests that plants may alter their secoiridoid profile in response to nutrient stress. []

Q6: What are the potential biological activities of this compound?

A6: Research suggests that this compound exhibits various biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. It has also been investigated for its potential in promoting bone health. [, , , ]

Q7: What analytical techniques are commonly employed to identify and quantify this compound in plant materials and extracts?

A8: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detection (DAD) and mass spectrometry (MS), is widely used for the analysis of this compound. These techniques allow for the separation, identification, and quantification of this compound in complex mixtures. [, , , , , ]

Q8: Have any studies employed NMR spectroscopy for the analysis of this compound?

A9: Yes, 1H-NMR spectroscopy, coupled with chemometric analysis, has proven useful for differentiating between closely related species like Lonicera japonicae Flos and Lonicerae Flos, and for distinguishing between cultivated and wild varieties. This highlights the application of NMR-based metabolomics in quality control and authentication of herbal medicines. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

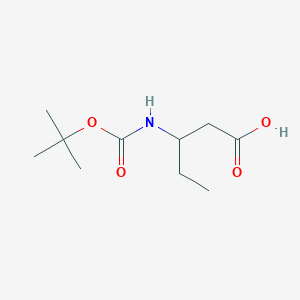

![3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid](/img/structure/B2409258.png)

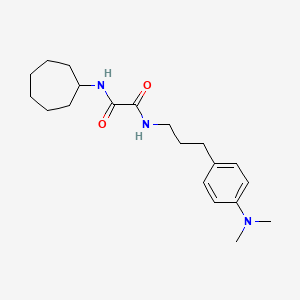

![1,7-dimethyl-3-pentyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2409263.png)

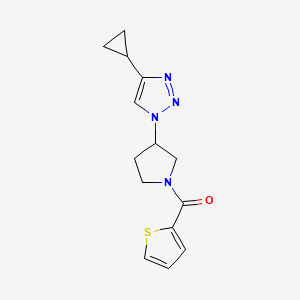

![N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2409264.png)

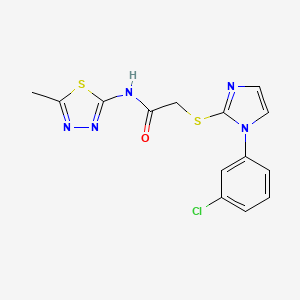

![2-phenoxy-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}nicotinohydrazide](/img/structure/B2409268.png)

![Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2409275.png)

![3-(4-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide](/img/structure/B2409276.png)

![2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2409279.png)